molecular formula C19H14ClN3O4 B3016572 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 941891-64-1

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B3016572
CAS No.: 941891-64-1
M. Wt: 383.79
InChI Key: PEXAKSBBSKEJPT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-chlorophenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole ring is further substituted with a 1,3-benzodioxol-5-yl group, a fused aromatic system with electron-rich methylenedioxy substituents.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-2-4-14(5-3-13)23-9-12(8-17(23)24)19-21-18(22-27-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXAKSBBSKEJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dim

Biological Activity

The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one represents a novel class of bioactive compounds that integrate the oxadiazole and pyrrolidine moieties. This article discusses its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN3O3
  • Molecular Weight : 300.74 g/mol
  • CAS Number : Not specified in sources but related compounds exist with CAS numbers indicating similar structures.

Biological Activity Overview

Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, to exhibit various biological activities. The following sections detail specific activities observed in related compounds.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate significant antibacterial properties. For instance:

  • A series of synthesized compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
  • The most active derivatives had IC50 values significantly lower than reference standards, suggesting robust antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainIC50 (µM)Activity Level
7lSalmonella typhi2.14Strong
7mBacillus subtilis0.63Strong
7nEscherichia coli21.25Moderate
7oStaphylococcus aureus19.00Moderate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

  • Inhibition studies revealed that several derivatives exhibited strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative disorders.
  • Urease inhibition was particularly notable, with some compounds showing IC50 values as low as 1.13±0.003μM1.13\pm 0.003\,\mu M, indicating potential for therapeutic applications in managing urea cycle disorders .

Table 2: Enzyme Inhibition Potency

Compound IDEnzymeIC50 (µM)
7lAcetylcholinesterase2.14
7mUrease0.63
7nUrease1.13

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

  • Synthesis and Characterization : A study synthesized a series of oxadiazole-piperidine hybrids and characterized their structures using NMR and mass spectrometry .
  • Biological Evaluation : The synthesized compounds were subjected to biological evaluations against various bacterial strains and enzyme assays, demonstrating a broad spectrum of activity .
  • Mechanistic Insights : Molecular docking studies provided insights into the interactions between these compounds and their biological targets, elucidating the mechanisms underlying their activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on substituents, core heterocycles, and functional groups:

Compound Name/Identifier Oxadiazole Substituent Aromatic/Functional Groups Heterocyclic Core Key Features Reference
Target Compound 1,3-Benzodioxol-5-yl 4-Chlorophenyl, lactam Pyrrolidin-2-one Electron-rich benzodioxol; lipophilic Cl
PSN375963 4-Butylcyclohexyl Pyridine 1,2,4-Oxadiazole Aliphatic substituent; increased lipophilicity
PSN632408 4-Pyridinyl Piperidinecarboxylate ester 1,2,4-Oxadiazole Polar ester group; pyridine for H-bonding
Compound from 4-Trifluoromethoxyphenyl 3-Bromobenzyl, pyridin-2(1H)-one Pyridin-2(1H)-one Electron-withdrawing CF3O; bromine for reactivity
Rimonabant (SR141716A) N/A (pyrazole core) 2,4-Dichlorophenyl, piperidine Pyrazole-3-carboxamide CNS activity; dual Cl substituents

Key Structural and Electronic Differences:

Oxadiazole Substituents: The target compound’s 1,3-benzodioxol-5-yl group is electron-rich due to the methylenedioxy moiety, enhancing π-π interactions. In contrast, PSN375963’s 4-butylcyclohexyl group introduces steric bulk and lipophilicity, while PSN632408’s 4-pyridinyl group allows for hydrogen bonding .

Heterocyclic Core: The pyrrolidin-2-one core in the target compound contains a lactam group, enabling hydrogen bonding with biological targets. Rimonabant’s pyrazole core lacks the lactam but includes a carboxamide group, critical for its cannabinoid receptor antagonism .

Biological Implications: The 4-chlorophenyl group in the target compound mirrors substituents in rimonabant, suggesting possible CNS activity. However, the absence of a pyrazole or carboxamide group may shift target specificity .

Computational and Experimental Analysis Insights

  • Structural Determination : Tools like SHELX () are widely used for crystallographic refinement of similar small molecules. For example, the oxadiazole ring’s bond lengths and angles in the target compound could be compared to those in PSN375963 or PSN632408 to assess conformational stability .
  • Electronic Properties: Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials (ESP) to contrast the benzodioxol group’s electron density with the trifluoromethoxyphenyl group in ’s compound. Such differences would influence reactivity and intermolecular interactions .

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